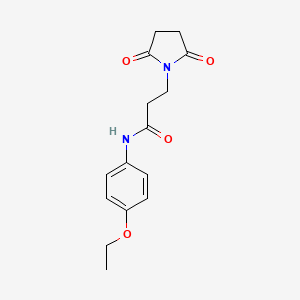
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, also known as MBX-8025, is a synthetic compound that has been developed as a potential treatment for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).
作用機序
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide activates PPAR alpha, which leads to the upregulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis. This results in the reduction of circulating triglycerides, cholesterol, and glucose levels, as well as the reduction of liver fat accumulation. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide also has anti-inflammatory effects, which may contribute to its therapeutic effects in metabolic disorders.
Biochemical and Physiological Effects
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been shown to improve lipid metabolism, reduce liver fat accumulation, and reduce inflammation in preclinical models. In clinical trials, N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been shown to reduce triglycerides and cholesterol levels in patients with dyslipidemia. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has also been shown to improve liver function in patients with NAFLD. However, further clinical studies are needed to fully evaluate the safety and efficacy of N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide in humans.
実験室実験の利点と制限
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has several advantages for lab experiments, including its high purity and stability. However, N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide is a synthetic compound that may have limited solubility in aqueous solutions, which may limit its use in some experiments. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide also has potential off-target effects, which should be carefully evaluated in experiments.
将来の方向性
For N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide research include the evaluation of its safety and efficacy in larger clinical trials, the identification of biomarkers that can predict patient response, and the development of new formulations that improve its solubility and bioavailability. N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide may also have potential applications in other metabolic disorders, such as type 2 diabetes and cardiovascular disease. Further research is needed to fully understand the potential of N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide as a therapeutic agent for metabolic disorders.
合成法
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide involves several steps, including the reaction of 2-amino-5-methylthiazole with cyclobutanecarboxylic acid, followed by the introduction of a carbonyl group. The resulting compound is then subjected to a series of chemical reactions to produce N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide.
科学的研究の応用
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been extensively studied in preclinical models, including animal models of dyslipidemia, NAFLD, and atherosclerosis. In these studies, N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been shown to improve lipid metabolism, reduce liver fat accumulation, and reduce inflammation. These effects are thought to be mediated by the activation of the peroxisome proliferator-activated receptor (PPAR) alpha, a nuclear receptor that regulates lipid metabolism.
特性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-5-10-9(13-6)11-8(12)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKNRPVOHXBMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylthiazol-2-yl)cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)


![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)




![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)